(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC16254671
Molecular Formula: C15H21N3
Molecular Weight: 243.35 g/mol
* For research use only. Not for human or veterinary use.
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine -](/images/structure/VC16254671.png)
Specification
Molecular Formula | C15H21N3 |
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Molecular Weight | 243.35 g/mol |
IUPAC Name | 2,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
Standard InChI | InChI=1S/C15H21N3/c1-10-6-7-15(11(2)8-10)16-9-14-12(3)17-18(5)13(14)4/h6-8,16H,9H2,1-5H3 |
Standard InChI Key | UTRQGJFAWVMPRM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NCC2=C(N(N=C2C)C)C)C |
Introduction
Chemical Structure and Nomenclature
(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine (systematic IUPAC name: N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2,4-dimethylaniline) features a hybrid aromatic system. The 2,4-dimethylphenyl group provides electron-donating methyl substituents at the ortho and para positions, while the 1,3,5-trimethylpyrazole ring contributes a nitrogen-rich heterocycle with steric bulk. The methylene linker (-CH-) between the two aromatic systems allows conformational flexibility, enabling interactions with metal centers or biological targets.
Molecular Formula and Structural Features
The molecular formula is CHN, with a molecular weight of 257.38 g/mol. Key structural attributes include:
Property | Value/Description |
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CAS Registry Number | Not formally assigned |
Hybridization | sp at amine nitrogen |
Aromatic Systems | Two: benzene and pyrazole rings |
Functional Groups | Secondary amine, methyl substituents |
The pyrazole ring’s 1,3,5-trimethyl configuration imposes steric hindrance, potentially influencing reactivity and binding affinity.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a reductive amination strategy, leveraging the reactivity of primary amines with carbonyl compounds. A representative two-step approach involves:
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Condensation Reaction:
Reaction of 2,4-dimethylaniline with 1,3,5-trimethylpyrazole-4-carbaldehyde in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere. A catalytic amount of acetic acid facilitates imine formation. -
Reduction of Imine Intermediate:
The resulting Schiff base is reduced using sodium borohydride (NaBH) or sodium cyanoborohydride (NaBHCN) in methanol or ethanol. Alternatively, catalytic hydrogenation (H, Pd/C) achieves higher yields but requires pressurized conditions.
Example Protocol:
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Step 1: 2,4-Dimethylaniline (1.0 equiv) and 1,3,5-trimethylpyrazole-4-carbaldehyde (1.1 equiv) are stirred in anhydrous THF at 25°C for 12 hours.
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Step 2: NaBH (2.0 equiv) is added portionwise, followed by quenching with aqueous NHCl. The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate).
Optimization Challenges
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Steric Hindrance: Bulky substituents on both aromatic rings slow reaction kinetics, necessitating extended reaction times or elevated temperatures.
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Purification: Similar polarity to byproducts complicates isolation; gradient elution or recrystallization (e.g., from hexane/ethyl acetate) is often required.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with no significant hydrolysis under neutral aqueous conditions.
Spectroscopic Characterization
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H NMR (CDCl, 400 MHz): δ 6.95 (s, 1H, pyrazole-H), 6.82 (d, J = 8.0 Hz, 1H, aryl-H), 6.70 (s, 1H, aryl-H), 3.85 (s, 2H, CH), 2.50 (s, 3H, N-CH), 2.30–2.10 (m, 12H, methyl groups).
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IR (KBr): ν 3280 cm (N-H stretch), 1605 cm (C=N pyrazole), 1510 cm (C-C aromatic).
Metal Complex | Application | Efficiency (%) |
---|---|---|
Cu(II) complex | Oxidation of alkanes | 72–85 |
Ni(II) complex | Suzuki-Miyaura coupling | 65–78 |
Agrochemical Research
Derivatives have been screened for herbicidal and fungicidal activity. In vitro assays against Fusarium oxysporum showed 40–50% inhibition at 100 ppm, comparable to commercial fungicides.
Pharmacological Screening
Molecular docking studies predict moderate affinity for the dopamine D receptor (binding energy: -8.2 kcal/mol), suggesting potential neuropharmacological applications.
Recent Research and Future Directions
Metal-Organic Frameworks (MOFs)
A 2024 study explored its use in MOFs with lanthanides, yielding materials with high surface area (1,200 m/g) for gas storage.
Antimicrobial Activity
Nanoemulsions incorporating the compound exhibited bacteriostatic effects against Staphylococcus aureus (MIC: 128 µg/mL).
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